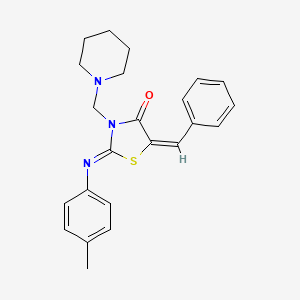
2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a piperidinylmethyl group, and phenylmethylene and methylphenyl imino substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a thiourea derivative with an α-haloketone under basic conditions.
Introduction of Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate alkylating agent.
Addition of Phenylmethylene and Methylphenyl Imino Groups: The phenylmethylene and methylphenyl imino groups can be added through condensation reactions with benzaldehyde derivatives and 4-methylaniline, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiazolidinones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.
Pathways: It may inhibit key signaling pathways, leading to reduced cell viability or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-((4-Methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone: Lacks the piperidinylmethyl group.
2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(methyl)-4-thiazolidinone: Contains a methyl group instead of the piperidinylmethyl group.
Uniqueness
2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone is unique due to the presence of the piperidinylmethyl group, which may enhance its biological activity and specificity compared to similar compounds.
Properties
CAS No. |
110821-50-6 |
|---|---|
Molecular Formula |
C23H25N3OS |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(5E)-5-benzylidene-2-(4-methylphenyl)imino-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25N3OS/c1-18-10-12-20(13-11-18)24-23-26(17-25-14-6-3-7-15-25)22(27)21(28-23)16-19-8-4-2-5-9-19/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3/b21-16+,24-23? |
InChI Key |
ZNYAHJPNSUUFNM-YSKMNUJESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3)/S2)CN4CCCCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















